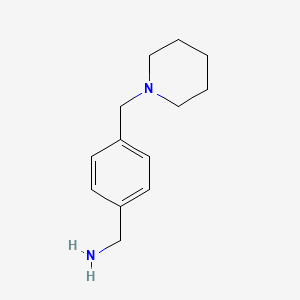

4-Piperidin-1-ylmethyl-benzylamine

Vue d'ensemble

Description

The compound "4-Piperidin-1-ylmethyl-benzylamine" is a structural motif present in various bioactive molecules that have been synthesized and studied for their potential therapeutic applications. This motif is characterized by a piperidine ring attached to a benzylamine moiety, which is a common structure in medicinal chemistry due to its affinity for biological targets.

Synthesis Analysis

The synthesis of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure involves various chemical reactions, including protection and deprotection steps, reductions, and substitution reactions. For instance, the synthesis of a related compound, ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, involves the protection of the piperidinecarboxylate, reduction by LiAlH4, and a subsequent substitution reaction to yield the final product with a total yield of 70.6% . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of bulky moieties and substituents to enhance activity .

Molecular Structure Analysis

The molecular structure of compounds featuring the "4-Piperidin-1-ylmethyl-benzylamine" motif has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidine ring adopts a chair conformation .

Chemical Reactions Analysis

The "4-Piperidin-1-ylmethyl-benzylamine" structure is involved in various chemical reactions that modify its properties and enhance its biological activity. For instance, the introduction of an arylamino group and a triazine moiety leads to compounds with significant antimicrobial activity . Additionally, the substitution of the benzamide with a bulky moiety or the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance anti-acetylcholinesterase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure are influenced by the nature of the substituents and the overall molecular conformation. These properties are critical for the compound's bioavailability, stability, and interaction with biological targets. For example, the presence of a piperidine ring is known to interact with the side chains of amino acids in the catalytic center of enzymes, as observed in the crystal structure of LSD1 in complex with a related inhibitor . The selectivity and potency of these compounds as enzyme inhibitors or receptor antagonists are often a result of their specific physical and chemical properties .

Applications De Recherche Scientifique

Histamine H3 Receptor Antagonists

4-Piperidin-1-ylmethyl-benzylamine derivatives have been explored as potential histamine H3 receptor antagonists. This research is significant because histamine H3 receptors are involved in various central nervous system functions. For example, certain benzylamine derivatives exhibit strong binding affinities to the human histamine H3 receptor and show antagonist activity in cell-based models (Apodaca et al., 2003). Additionally, compounds like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine have been identified as potent, highly selective H3 receptor antagonists, effective in in vivo models (Dvorak et al., 2005).

Serotonin 4 Receptor Agonists

Research has been conducted on benzamide derivatives, including those with a 4-piperidin-1-ylmethyl structure, as selective serotonin 4 (5-HT4) receptor agonists. These compounds show promise in enhancing gastrointestinal motility, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Antitubercular Agents

Piperidin-4-imine derivatives, including those related to 4-piperidin-1-ylmethyl-benzylamine, have been explored for their antitubercular properties. These compounds show potential as therapeutic agents for tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Revathi et al., 2015).

Novel Synthesis Methods

There has been development in the synthesis methods for benzylamines, including 4-piperidin-1-ylmethyl-benzylamine, using sustainable catalytic methodologies. This research is crucial for the pharmaceutical industry, as benzylamines are core structures in many drugs (Yan et al., 2016).

Antiproliferative Agents

Compounds related to 4-piperidin-1-ylmethyl-benzylamine have been synthesized and studied for their antiproliferative effects on various human cancer cell lines. This research contributes to the search for new anticancer drugs (Harishkumar et al., 2018).

Safety And Hazards

The safety data sheet for 4-Piperidin-1-ylmethyl-benzylamine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.

Orientations Futures

Piperidine derivatives are currently being studied for their potential applications in various fields of research and industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds.

Propriétés

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDDEAKGXWYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409434 | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-ylmethyl-benzylamine | |

CAS RN |

91271-81-7 | |

| Record name | 4-(1-Piperidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)